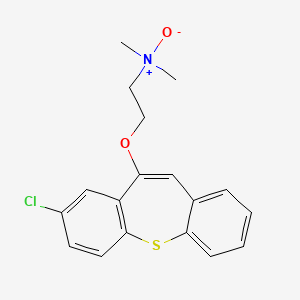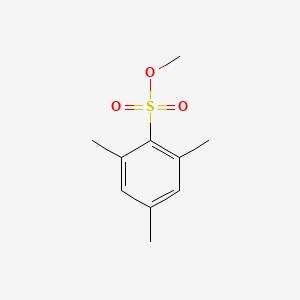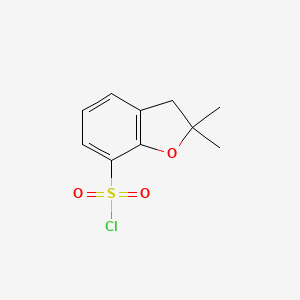
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, also known as DBS-Cl, is a chemical compound widely used in scientific research. It is a sulfonating agent that reacts with amines, alcohols, and thiols to form sulfonate esters. DBS-Cl is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Aplicaciones Científicas De Investigación
Degradation in Restricted Water Environments
Research by Morales et al. (2012) explored the stability of carbofuran derivatives, including 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, in restricted water environments. They found that the presence of sodium bis(2-ethylhexyl)sulfosuccinate/isooctane/water microemulsions significantly affects the basic hydrolysis of these compounds. This study suggests that soil composition and environmental factors can greatly influence the stability of such chemicals (Morales et al., 2012).
Synthesis of Benzofurane Derivatives
Békássy et al. (2007) described an environmentally friendly synthesis method for benzofurane derivatives, important intermediates in pharmaceuticals, which may include compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride. Their method uses resorcinol and isobutyryl chloride, offering a safer alternative to traditional synthesis pathways (Békássy et al., 2007).
Generation of Sulfene
Prajapati et al. (1993) discussed the generation of sulfene, which is relevant for creating compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride. They introduced a method using chlorosulfonylmethylene(dimethyl)ammonium chloride as a dehydrating agent, which is efficient for synthesizing various benzothiazine derivatives (Prajapati et al., 1993).
Synthesis of Sulfonyl Benzofuran-3-ones
Chang et al. (2018) developed a concise method for synthesizing sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones. This methodology, involving dimethylsulfoxide (DMSO), K2CO3, and CuI, efficiently generates compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride (Chang et al., 2018).
Propiedades
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJAQMKTLLXHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540404 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
CAS RN |
87254-52-2 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)
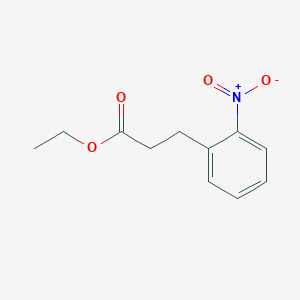
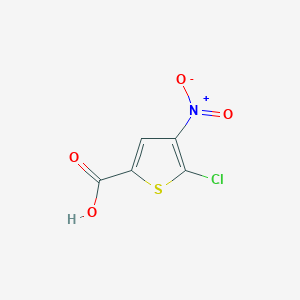
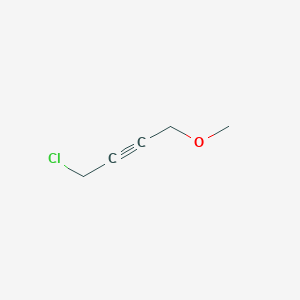
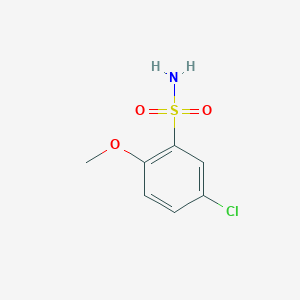
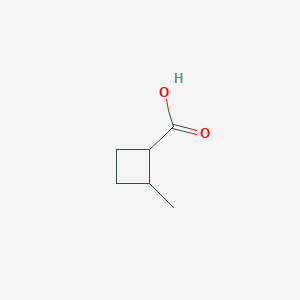
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)

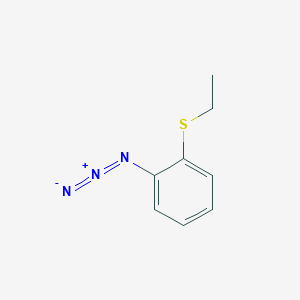
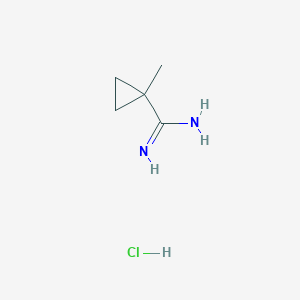
![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
